molecular formula C9H20Cl2N2 B1441189 1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride CAS No. 1219963-95-7

1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride

Cat. No. B1441189
M. Wt: 227.17 g/mol
InChI Key: DVFQATZCZLRXCJ-UHFFFAOYSA-N
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Description

1-(2-Pyrrolidinylmethyl)pyrrolidine is a N-alkylpyrrolidine . It can be used as an organocatalyst in the asymmetric synthesis of different optically active organic building blocks via Aldol condensation and Mannich reactions .


Synthesis Analysis

This compound can be synthesized via Aldol condensation and Mannich reactions . It is also used as a catalyst to prepare enantioselective Michael adducts by reacting alkylidene malonates with unactivated ketones .


Molecular Structure Analysis

The molecular formula of 1-(2-Pyrrolidinylmethyl)pyrrolidine is C9H18N2 . The molecular weight is 154.25 g/mol . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1-(2-Pyrrolidinylmethyl)pyrrolidine can be used as an organocatalyst in the asymmetric synthesis of different optically active organic building blocks via Aldol condensation and Mannich reactions . It is also used as a catalyst to prepare enantioselective Michael adducts by reacting alkylidene malonates with unactivated ketones .


Physical And Chemical Properties Analysis

The molecular weight of 1-(2-Pyrrolidinylmethyl)pyrrolidine is 154.25 g/mol . The XLogP3-AA is 0.9 . The compound has 1 hydrogen bond donor and 2 hydrogen bond acceptors . It has 2 rotatable bonds .

Scientific Research Applications

Synthesis and Catalysis

Pyrrolidine derivatives, including those related to 1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride, are key intermediates in organic synthesis. They are involved in the formation of complex molecules through reactions such as cycloadditions and condensation reactions. These compounds have been used in the synthesis of biologically active molecules, including novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with significant antiarrhythmic and antihypertensive effects, showcasing their potential in the development of new pharmaceuticals (Malawska et al., 2002). Moreover, they serve as catalysts in organic reactions, exemplified by the trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine facilitating an asymmetric intramolecular aldol reaction, highlighting the unique reactivity and selectivity offered by pyrrolidine derivatives (Hayashi et al., 2007).

Material Science

Pyrrolidine and its derivatives play a critical role in material science, particularly in the development of electrically conducting polymers. Polypyrroles, for example, form highly stable and flexible films with electrical conductivity. These materials find applications in electronic devices, sensors, and as components in various technologies, showcasing the broad utility of pyrrolidine derivatives in advanced material applications (Anderson & Liu, 2000).

Medicinal Chemistry

In medicinal chemistry, pyrrolidine derivatives have been synthesized and tested for various biological activities. The synthesis of alpha-cyclopropyl-beta-homoprolines, for example, showcases the potential of pyrrolidine derivatives in creating complex molecules with possible pharmaceutical applications. These compounds may offer a novel approach to drug design and development, potentially leading to new therapeutic agents (Cordero et al., 2009).

Organic Electronics

Pyrrolidine derivatives have also found applications in organic electronics, particularly in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The electronic properties of these compounds, such as their ability to transport charge, make them valuable components in the design of electronic devices. Their utility extends to the development of organic semiconductors and conductive materials, highlighting the versatility of pyrrolidine derivatives in cutting-edge technological applications (Bouklah et al., 2012).

properties

IUPAC Name

1-(pyrrolidin-2-ylmethyl)pyrrolidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-7-11(6-1)8-9-4-3-5-10-9;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFQATZCZLRXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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